molecular formula C14H9NO3 B3062753 5-Hydroxy-2-phenylisoindoline-1,3-dione CAS No. 3975-50-6

5-Hydroxy-2-phenylisoindoline-1,3-dione

Cat. No.: B3062753
CAS No.: 3975-50-6
M. Wt: 239.23 g/mol
InChI Key: HCUAWJNHCZEMJS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-phenylisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by an isoindoline nucleus with a hydroxyl group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-phenylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of transition-metal-catalyzed reactions or organocatalytic methods. These techniques offer robust and efficient pathways for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products: The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

5-Hydroxy-2-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-phenylisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and signal transduction pathways. This modulation is believed to be beneficial in the treatment of psychiatric and neurodegenerative disorders .

Comparison with Similar Compounds

    Isoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position.

    2-Phenylisoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position.

    5-Hydroxyisoindoline-1,3-dione: Lacks the phenyl group at the 2-position.

Uniqueness: 5-Hydroxy-2-phenylisoindoline-1,3-dione is unique due to the presence of both the hydroxyl group at the 5-position and the phenyl group at the 2-position. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

3975-50-6

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5-hydroxy-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H9NO3/c16-10-6-7-11-12(8-10)14(18)15(13(11)17)9-4-2-1-3-5-9/h1-8,16H

InChI Key

HCUAWJNHCZEMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-N-phenylphthalimide was synthesized from 4-hydroxyphthalic acid and aniline in the same manner as in Example 1, a). By the reaction of the synthesized compound with trifluoromethanesulfonic anhydride, 4-(N-phenylphthalimide)-yl-triflate (NPhITf) was synthesized.
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